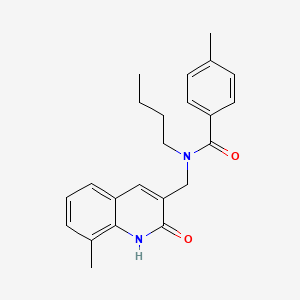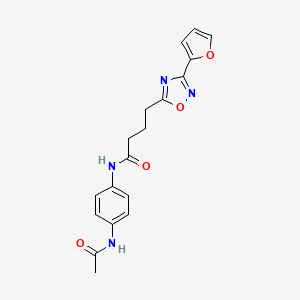
N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as AFOB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. AFOB belongs to the class of oxadiazole derivatives that have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
科学的研究の応用
N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported to inhibit the proliferation and induce apoptosis of cancer cells through the activation of caspase-3 and caspase-9. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
作用機序
The exact mechanism of action of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been proposed that N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide exerts its biological effects through the modulation of various signaling pathways. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell survival. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been reported to exhibit various biochemical and physiological effects. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been reported to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS), in animal models of oxidative stress. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in animal models of oxidative stress. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its biological activities, and its mechanism of action is partially understood. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and neuroprotective effects. However, there are also some limitations for lab experiments with N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood. N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the research on N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. Firstly, further studies are needed to elucidate the exact mechanism of action of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide and its molecular targets. Secondly, more preclinical studies are needed to evaluate the safety and efficacy of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in animal models of various diseases. Thirdly, clinical trials are needed to evaluate the safety and efficacy of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in humans. Fourthly, studies are needed to optimize the synthesis method of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide and to develop new derivatives with improved biological activities and pharmacokinetic properties. Finally, studies are needed to investigate the potential of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide as a lead compound for the development of new drugs for the treatment of various diseases.
合成法
The synthesis of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-acetamidophenylhydrazine with furan-2-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The resulting intermediate is then reacted with butyric anhydride to yield N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. The overall synthesis route of N-(4-acetamidophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is shown in Figure 1.
特性
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-12(23)19-13-7-9-14(10-8-13)20-16(24)5-2-6-17-21-18(22-26-17)15-4-3-11-25-15/h3-4,7-11H,2,5-6H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVKSPTKOQOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

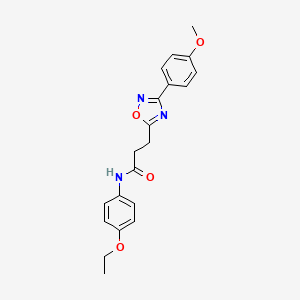
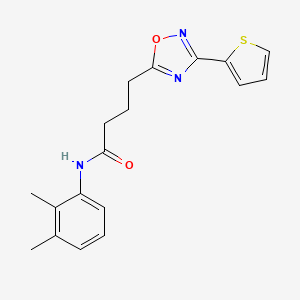


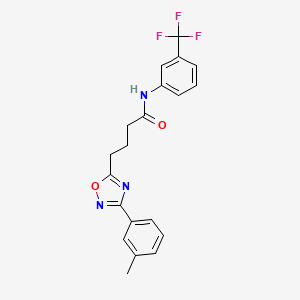
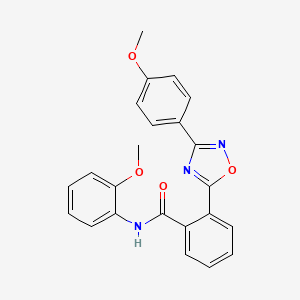


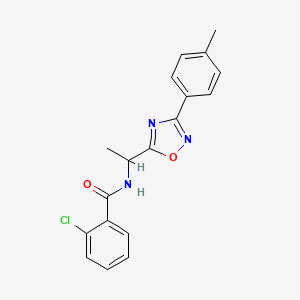
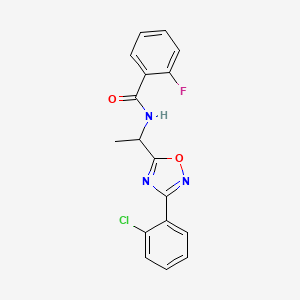

![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)
